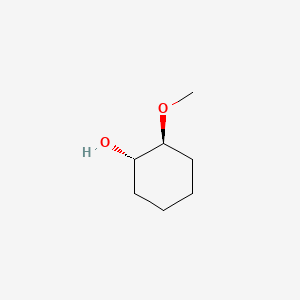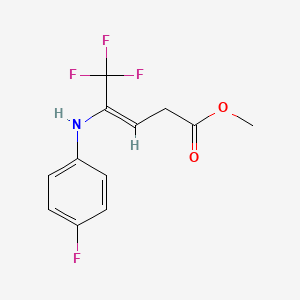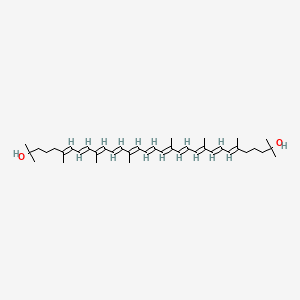
Arochlor 1262
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arochlor 1262 is a type of polychlorinated biphenyl (PCB), a group of organic compounds with 2 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings . It was widely used in various industrial applications due to its chemical stability, insulating properties, and non-flammability .
Molecular Structure Analysis
The chemical structure of PCBs, including Arochlor 1262, consists of two benzene rings and a variable number of chlorine atoms. The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms .
Chemical Reactions Analysis
PCBs undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body. The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Physical And Chemical Properties Analysis
Arochlor 1262 is a fluid with a characteristic odor . The exact color, pH-value, melting point, boiling point, and flash point are not determined .
Scientific Research Applications
Electrical Insulating Fluid
Arochlor 1262, like other polychlorinated biphenyls (PCBs), was primarily used as an electrical insulating fluid in capacitors and transformers . Its chemical stability and resistance to heat made it ideal for these applications.
Hydraulic, Heat Transfer, and Lubricating Fluid
PCBs were also used as hydraulic, heat transfer, and lubricating fluids . Their low flammability and high boiling points made them suitable for these uses.
Plasticizers and Fire Retardants
Arochlor 1262 was blended with other chemicals as plasticizers and fire retardants . These compounds were used in a range of products including caulks, adhesives, and plastics.
Carbonless Copy Paper
Arochlor 1262 was used in the production of carbonless copy paper . It helped to improve the chemical resistance of the paper.
Coating Formulations
Arochlor 1262 was used to improve the chemical resistance of vinyl chloride-vinyl acetate coating formulations . It was used 1:3 with dioctylphthalate, which sharply reduced migration to nitrocellulose lacquers .
Environmental Contamination Studies
Due to its widespread use and persistence in the environment, Arochlor 1262 has been the subject of numerous environmental contamination studies . These studies aim to understand the source and fate of PCB contamination.
Mechanism of Action
Target of Action
Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .
Mode of Action
Arochlor 1262, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects
Biochemical Pathways
PCBs, including Arochlor 1262, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Result of Action
The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .
Safety and Hazards
Future Directions
Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] } | |
CAS RN |
37324-23-5 |
Molecular Formula |
UVCB |
Molecular Weight |
291.98 |
synonyms |
Polychlorinated biphenyl-62% chlorine |
Origin of Product |
United States |
Q & A
Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?
A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)

![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)


